13-ethyl-17-ethynyl-11-methylidene-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol (non-preferred name)
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Overview
Description
Desogestrel Related Compound (3-alpha-Hydroxy Desogestrel) is a metabolite of desogestrel, a synthetic progestin used in hormonal contraceptives. This compound is known for its role in the metabolic pathway of desogestrel, contributing to its biological activity.
Preparation Methods
The preparation of 3-alpha-Hydroxy Desogestrel involves the hydroxylation of desogestrel. This synthetic route typically includes the use of specific reagents and catalysts to achieve the hydroxylation at the 3-alpha position. Industrial production methods focus on optimizing yield and purity, often employing advanced techniques such as chromatography for purification.
Chemical Reactions Analysis
3-alpha-Hydroxy Desogestrel undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a ketone, forming 3-keto-desogestrel.
Reduction: The compound can be reduced back to desogestrel under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride.
Scientific Research Applications
3-alpha-Hydroxy Desogestrel has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the quantification of desogestrel and its metabolites.
Biology: The compound is studied for its role in the metabolic pathways of progestins.
Medicine: It is used in research related to hormonal contraceptives and their metabolic effects.
Industry: The compound is utilized in the development and quality control of pharmaceutical products containing desogestrel.
Mechanism of Action
The mechanism of action of 3-alpha-Hydroxy Desogestrel involves its conversion to 3-keto-desogestrel, the active form that binds to progesterone receptors. This binding inhibits ovulation by suppressing the release of gonadotropins, thereby preventing pregnancy . The molecular targets include the progesterone receptor and associated signaling pathways.
Comparison with Similar Compounds
3-alpha-Hydroxy Desogestrel is unique due to its specific hydroxylation at the 3-alpha position. Similar compounds include:
Desogestrel: The parent compound, which is a synthetic progestin used in contraceptives.
3-keto-desogestrel: The active metabolite that exerts the primary biological effects.
Etonogestrel: Another metabolite of desogestrel with similar progestogenic activity.
Properties
IUPAC Name |
13-ethyl-17-ethynyl-11-methylidene-1,2,3,6,7,8,9,10,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O2/c1-4-21-13-14(3)20-17-9-7-16(23)12-15(17)6-8-18(20)19(21)10-11-22(21,24)5-2/h2,12,16-20,23-24H,3-4,6-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMLDTNLDYRJTAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CC(=C)C3C(C1CCC2(C#C)O)CCC4=CC(CCC34)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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